4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound “4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Biomarkers and Occupational Exposure
One study explored the morbidity of personnel potentially exposed to vinclozolin, a fungicide, examining health outcomes such as hormone concentrations and signs of liver injury. This type of research illustrates how biomonitoring can be applied to assess the impact of chemical exposure on human health, especially in occupational settings (Zober et al., 1995).
Toxicologic Studies in Fatal Overdose
Research into the toxicological effects of a fatal overdose involving specific chemicals, including 2,4-dichlorophenoxyacetic acid and chlorpyrifos, showcases the importance of understanding the biochemical and physiological pathways affected by chemical exposures. These studies are crucial for developing safety protocols and treatments for poisoning (Osterloh et al., 1983).
Metabolism and Excretion Studies
The disposition, metabolism, and excretion study of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the research into how chemical compounds are processed in the human body. Such studies are key to drug development, providing insights into the pharmacokinetics of new therapeutic agents (Renzulli et al., 2011).
Environmental Health Research
Investigations into the effects of occupational exposures to chemicals like chlorpyrifos and profenofos on cotton field workers in Egypt offer examples of environmental health research. These studies assess the impact of pesticide use on human health, contributing to the development of safer agricultural practices and regulations (Singleton et al., 2015).
Organophosphorus Insecticides in Human Self-Poisoning
Research differentiating the clinical features and severity of poisoning caused by various organophosphorus insecticides underscores the need for tailored medical responses based on the specific chemical involved. This kind of research informs clinical practices for treating poisonings and highlights the diversity in the toxicological profiles of different compounds (Eddleston et al., 2005).
Future Directions
Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c18-14-4-2-1-3-12(14)9-15(21)19-7-5-13(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYHJMPGUSJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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